

Application Note: Characterization of Hydroxychloroquine Impurities by LC-SPE-NMR

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Compound of Interest

Compound Name: *Hydroxychloroquine Impurity F*

Cat. No.: *B105096*

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Introduction

Hydroxychloroquine (HCQ), a cornerstone in the treatment of malaria and various autoimmune diseases, has seen a surge in use and scrutiny.^[1] Ensuring the purity of active pharmaceutical ingredients (APIs) like HCQ is paramount for drug safety and efficacy. Impurities can arise during synthesis, storage, or degradation and may pose health risks.^[2] This application note details a robust methodology for the identification and characterization of impurities in hydroxychloroquine sulfate using a powerful hyphenated technique: Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR). This technique allows for the physical separation of impurities from the API and subsequent structural elucidation by NMR, even for low-level impurities.

Forced degradation studies are often employed to intentionally degrade the drug substance under various stress conditions such as acid, base, oxidation, heat, and light.^{[3][4][5]} This helps in identifying potential degradation products that could form under normal storage conditions and in developing stability-indicating analytical methods.^[3]

Quantitative Data Summary

The following table summarizes the quantitative data for known and newly identified impurities in hydroxychloroquine, including process-related impurities and degradation products.

Impurity ID	Name	Molecular Formula	[M+H] ⁺ (m/z)	Concentration Range (%)	Reference
I	N-dehydroxyethyl-7-dechloro-7-hydroxy HCQ	C ₁₆ H ₂₃ CIN ₂ O ₂	311.1523	-	[3]
II	Deschloroquine	C ₁₈ H ₂₇ N ₃ O	302.2227	-	[3]
III	N-desethyl HCQ	C ₁₆ H ₂₂ CIN ₃ O	307.1502	-	[3]
IV	N-dealkylated HCQ	C ₁₃ H ₁₄ CIN ₃ O	263.0825	-	[3]
V	HCQ N-oxide	C ₁₈ H ₂₆ CIN ₃ O ₂	352.1786	-	[3]
VI	Unknown	-	-	-	[3]
Impurity I (Xu et al.)	Unknown	C ₁₈ H ₂₈ CIN ₃ O	338.2001	0.08 - 0.62	[1]
Impurity V (Xu et al.)	Unknown	C ₁₈ H ₂₆ CIN ₃ O ₂	352.1786	0.08 - 0.62	[1]
Impurity VI (Xu et al.)	Unknown	C ₁₈ H ₂₅ CIN ₂ O	320.1704	0.08 - 0.62	[1]
Impurity VII (Xu et al.)	Unknown	C ₁₈ H ₂₇ N ₃ O	302.2227	0.08 - 0.62	[1]
Impurity VIII (Xu et al.)	Unknown	C ₁₈ H ₂₆ CIN ₃	316.1888	0.08 - 0.62	[1]
Impurity IX (Xu et al.)	Unknown	C ₁₈ H ₂₄ CIN ₃ O	334.1681	0.08 - 0.62	[1]

HCQ-I	2-(4-(7-chloroquinolin-4-ylamino)pentylamino)ethanol	C ₁₆ H ₂₂ CIN ₃ O	307.82	-	[6]
HCQ-II	[[4-[(7-chloro-4-quinolyl)amino] N-pentyl] N-(chloromethyl-N-ethylamino)ethanol	C ₂₁ H ₃₁ Cl ₂ N ₃ O	428.19	-	[6]

Experimental Protocols

Sample Preparation

Hydroxychloroquine sulfate tablets are ground into a fine powder.[\[1\]](#) A solution is prepared by dissolving the powder in a mixture of water and methanol (50:50, v/v) to achieve a concentration of approximately 5.0 mg/mL.[\[1\]](#) The solution is then filtered through a 0.2 μ m organic membrane to remove any particulate matter before injection into the LC system.[\[1\]](#)

Liquid Chromatography (LC) Method

The chromatographic separation of hydroxychloroquine and its impurities is performed using a UHPLC system.[\[1\]](#)

- Column: Agilent InfinityLab Poroshell HPH-C18 (100 \times 4.6 mm, 2.7 μ m)[\[1\]](#)
- Mobile Phase A: 20 mM ammonium formate in water[\[1\]](#)
- Mobile Phase B: Methanol/acetonitrile (80:20, v/v)[\[1\]](#)
- Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of all impurities from the main component. An example gradient is as follows:
 - 0-5 min, 50% B

- 5-10 min, 50%-65% B
- 10-15 min, 65%-70% B
- 15-30 min, 70%-85% B
- 30-33 min, 85%-50% B
- 33-38 min, 50% B[[1](#)]
- Flow Rate: 0.8 mL/min
- Column Temperature: 30°C
- Detection: Diode Array Detector (DAD) at 254 nm[[1](#)]
- Injection Volume: 5 µL

Solid-Phase Extraction (SPE) for Analyte Trapping

The eluent from the LC column is directed to an SPE unit for the trapping of the targeted impurity peaks.

- SPE Cartridges: Suitable polymeric reversed-phase cartridges.
- Trapping: When a peak of interest is detected by the DAD, the system automatically diverts the flow containing the analyte onto an SPE cartridge.
- Washing: After trapping, the cartridge is washed with water to remove any residual mobile phase salts.
- Drying: The cartridge is dried with a stream of nitrogen gas to remove the wash solvent.[[1](#)]

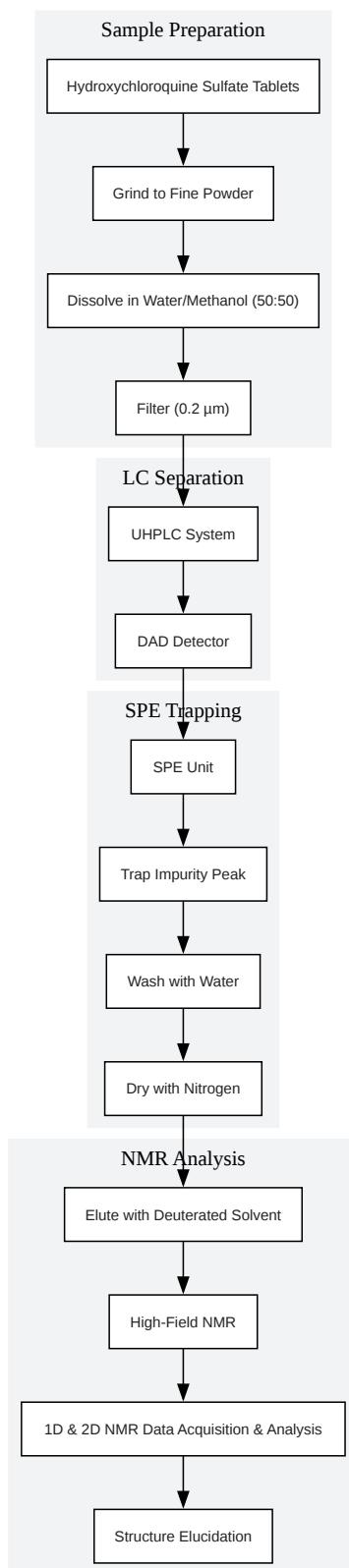
Nuclear Magnetic Resonance (NMR) Spectroscopy

The trapped impurity is eluted from the SPE cartridge directly into the NMR flow probe using a deuterated solvent.

- Elution Solvent: Deuterated methanol (CD3OD) or another suitable deuterated solvent.[[1](#)]

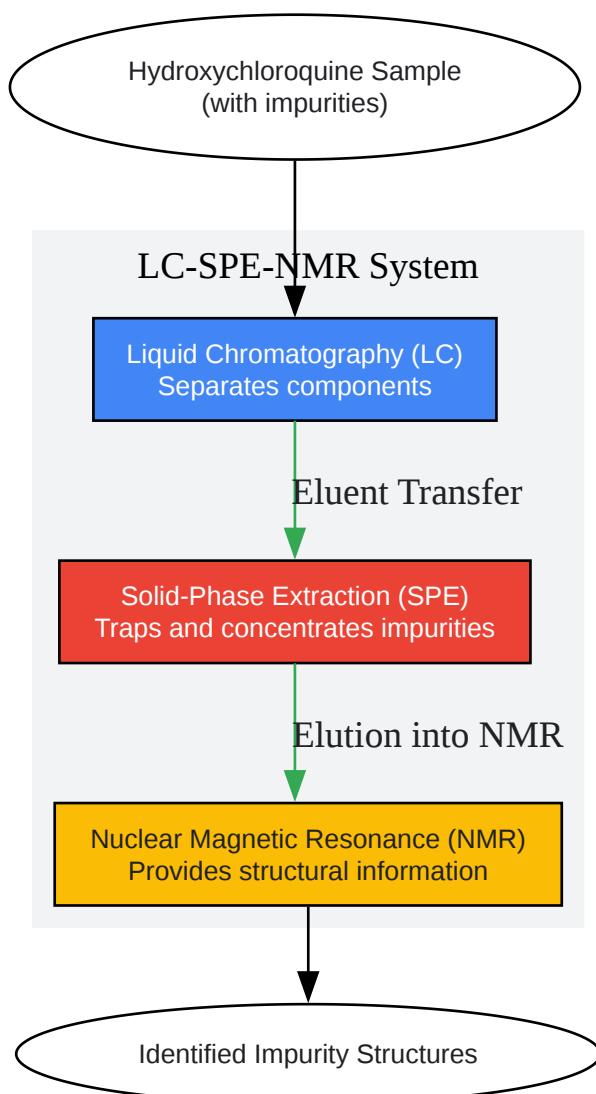
- NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, which is crucial for analyzing low-level impurities.[\[1\]](#)
- NMR Experiments: A suite of 1D and 2D NMR experiments are performed for complete structural elucidation, including:
 - ^1H NMR
 - ^{13}C NMR
 - DEPT-135
 - COSY (Correlation Spectroscopy)
 - HSQC (Heteronuclear Single Quantum Coherence)
 - HMBC (Heteronuclear Multiple Bond Correlation)

Visualizations



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Caption: Experimental workflow for LC-SPE-NMR analysis of Hydroxychloroquine impurities.



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Caption: Logical relationship of components in an LC-SPE-NMR system.

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